Pyridazin-3-ylmethanamine hydrochloride
Overview
Description
Pyridazin-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class of compounds to which pyridazin-3-ylmethanamine hydrochloride belongs, have been known to exhibit diverse pharmacological activities .
Mode of Action
The pyridazine ring, a key component of this compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, would play a significant role in its bioavailability .
Result of Action
The pyridazine ring, a key component of this compound, is known to interact with its targets, leading to various pharmacological effects .
Biochemical Analysis
Biochemical Properties
The pyridazine ring in Pyridazin-3-ylmethanamine hydrochloride is known for its unique applications in molecular recognition It interacts with various enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions
Cellular Effects
Compounds with a pyridazine ring, like this compound, have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the pyridazine ring can have interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyridazine derivatives have been found to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazin-3-ylmethanamine hydrochloride typically involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another method involves the reaction of pyridazine with propargyl bromide, followed by intramolecular cyclization catalyzed by palladium on carbon (Pd/C) at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
Pyridazin-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyridazine.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various pyridazinone derivatives, reduced pyridazine compounds, and substituted pyridazine derivatives .
Scientific Research Applications
Pyridazin-3-ylmethanamine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Pyridazin-3-ylmethanamine hydrochloride can be compared with other pyridazine derivatives such as:
Milrinone: A pyridazinone derivative with cardiotonic activity.
Amrinone: Another pyridazinone with potent cardiotonic effects.
RS-1893: An orally active pyridazinone that is a more potent vasodilator compared to milrinone.
These compounds share similar core structures but differ in their specific pharmacological activities and therapeutic applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
pyridazin-3-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOOMAKWNPXZHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697543 | |
Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228788-25-7 | |
Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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